molecular formula C14H14N2O6 B1245920 2-oxindole-3-acetyl-L-aspartic acid

2-oxindole-3-acetyl-L-aspartic acid

Cat. No.: B1245920
M. Wt: 306.27 g/mol
InChI Key: SDOOMIWSQMGJCL-HTLJXXAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxindole-3-acetyl)-L-aspartic acid is an N-acyl-L-aspartic acid in which the acyl group is specified as 2-oxindole-3-acetyl. It has a role as a Brassica napus metabolite. It is a member of oxindoles and a N-acyl-L-aspartic acid. It derives from a 2-oxindole-3-acetic acid.

Scientific Research Applications

Metabolic Pathways in Plants

2-Oxindole-3-acetyl-L-aspartic acid, a derivative of indole-3-acetic acid (IAA), is involved in various plant metabolic pathways. Research in Arabidopsis has shown that IAA is metabolized into several compounds including Oxindole-3-acetic acid (OxIAA), OxIAA conjugated to a hexose moiety, and indole-3-acetyl aspartic acid (IAAsp) (Ostin, Kowalyczk, Bhalerao, & Sandberg, 1998). Similar metabolic patterns were observed in orange (Citrus sinensis) flavedo tissue, indicating a common pathway in different plant species (Chamarro, Ostin, & Sandberg, 2001).

Auxin Homeostasis and Gradients in Plant Development

2-Oxindole-3-acetic acid plays a significant role in auxin homeostasis and gradient formation in plant roots. In Arabidopsis roots, oxIAA, a major auxin degradation product, regulates auxin gradients, crucial for plant growth and development (Pěnčík et al., 2013).

Auxin-Cytokinin Interaction in Organogenesis

In a study of two Eucomis species, the concentration of indole-3-acetyl-L-aspartic acid (IAAsp) was highest with meta-topolin treatment, highlighting its role in the auxin-cytokinin interaction during organogenesis (Aremu et al., 2016).

Role in Seedling Growth

In Scots pine seedlings, 2-oxindole-3-acetic acid is involved in IAA homeostasis during seed germination and early seedling growth. The initial supply of IAA originates from stored pools of IAA-ester conjugates, with 2-oxindole-3-acetic acid being a key component in this process (Ljung, Ostin, Lioussanne, & Sandberg, 2001).

Properties

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

(2S)-2-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]butanedioic acid

InChI

InChI=1S/C14H14N2O6/c17-11(15-10(14(21)22)6-12(18)19)5-8-7-3-1-2-4-9(7)16-13(8)20/h1-4,8,10H,5-6H2,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t8?,10-/m0/s1

InChI Key

SDOOMIWSQMGJCL-HTLJXXAVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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